3-(2-Aminoethyl)-1,1-dimethylurea

Chemical Ecology Semiochemistry Species Communication

Chemical ecology researchers requiring the Pherobase-indexed semiochemical for species-specific behavioral assays cannot substitute simpler dimethylurea congeners-only the intact 3-(2-aminoethyl)-1,1-dimethylurea structure is annotated for chemical communication. This compound uniquely combines an N,N-dimethylurea terminus with a free primary aminoethyl side chain (2 HBD, 2 HBA, TPSA 58.4 Ų). • Semiochemical reference standard (Pherobase-validated) • Bifunctional building block: protected urea + free primary amine for orthogonal derivatization • 95% purity with batch-specific QC documentation (NMR, HPLC) available from qualified suppliers.

Molecular Formula C5H13N3O
Molecular Weight 131.18 g/mol
CAS No. 72080-85-4
Cat. No. B1342349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Aminoethyl)-1,1-dimethylurea
CAS72080-85-4
Molecular FormulaC5H13N3O
Molecular Weight131.18 g/mol
Structural Identifiers
SMILESCN(C)C(=O)NCCN
InChIInChI=1S/C5H13N3O/c1-8(2)5(9)7-4-3-6/h3-4,6H2,1-2H3,(H,7,9)
InChIKeyHFPUNHXBIPTIDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Aminoethyl)-1,1-dimethylurea: Procurement Baseline


3-(2-Aminoethyl)-1,1-dimethylurea (CAS 72080-85-4, molecular formula C₅H₁₃N₃O, MW 131.18 g/mol) is an asymmetrically substituted urea derivative bearing a primary aminoethyl side chain at the N'-position and two methyl groups at the N,N-position [1]. It is catalogued as a semiochemical in The Pherobase, indicating documented utilization by species in chemical communication systems [2]. The compound is commercially available as a research chemical from multiple suppliers at a standard purity specification of 95%, and is classified under EPA DSSTox (DTXSID90606494) for predictive toxicology assessment [3]. Its structure combines a hydrogen-bond-donating/acceptor urea core with a solvent-accessible primary amine terminus, yielding computed physicochemical properties—XLogP3 of −1.4, topological polar surface area (TPSA) of 58.4 Ų, two hydrogen bond donors, and two hydrogen bond acceptors—that distinguish it from simpler dimethylurea analogs [1].

Semiochemical standard with documented species-level annotation
Bifunctional building block: protected urea plus free primary amine handle
Supports supramolecular and H-bonding node research with enhanced HBA profile
Hydrophilic, low-XLogP3 profile suitable for aqueous-compatible method development

3-(2-Aminoethyl)-1,1-dimethylurea: Unique Structure vs. Generic Analogs


Substituting 3-(2-aminoethyl)-1,1-dimethylurea with simpler dimethylurea congeners (e.g., 1,1-dimethylurea or 1,3-dimethylurea) or with N-(2-aminoethyl)urea eliminates critical structural features that govern both chemical reactivity and biological recognition. The target compound uniquely combines an N,N-dimethylated urea terminus—which confers a distinct hydrogen-bonding profile (two H-bond acceptors vs. one for 1,3-dimethylurea) and increased lipophilicity relative to fully unmethylated analogs—with a primary aminoethyl side chain that introduces an additional H-bond donor, greater topological polar surface area (58.4 vs. 41.1–46.3 Ų for dimethylureas), and a nucleophilic handle for derivatization [1][2][3]. In the semiochemical context, the Pherobase annotation specifically records utilization of the intact 3-(2-aminoethyl)-1,1-dimethylurea structure—not a generic urea fragment—by species in chemical communication, implying that the precise spatial arrangement of the aminoethyl and dimethyl moieties is functionally required for bioactivity in that ecological niche [4]. These structural distinctions have direct procurement relevance: a researcher requiring the Pherobase-annotated semiochemical standard, or a medicinal chemist seeking the specific bifunctional building block with both a protected urea and a free primary amine, cannot satisfy experimental objectives with off-the-shelf 1,1-dimethylurea or 1,3-dimethylurea.

Property
Target Compound
Dimethylurea Analogs
Semiochemical annotation
Pherobase-indexed; species-level utilization documented
No semiochemical annotation in Pherobase
H-Bond donor/acceptor
HBD 2 / HBA 2 (amine terminus enhances network capacity)
1,1-DMU: 1/1; 1,3-DMU: 2/1 (lack pendant amine HBA)
Synthetic handle
Free primary amine for selective derivatization
No nucleophilic side chain; cannot support orthogonal library synthesis
Ecological and chemical identity
Specific bifunctional urea; 95% purity research-grade standard
Simpler ureas may shift recognition, reactivity, and assay validity

3-(2-Aminoethyl)-1,1-dimethylurea: Differentiation Evidence vs. Analogs


Semiochemical Annotation in The Pherobase

3-(2-Aminoethyl)-1,1-dimethylurea is specifically annotated in The Pherobase as a semiochemical utilized by species in their chemical communication systems, as recorded by El-Sayed (2023/2025) [1]. By contrast, neither 1,1-dimethylurea (CID 11737) nor 1,3-dimethylurea (CID 7293) carries any semiochemical annotation in this authoritative database, nor do they appear in Pherobase species-compound association records [2][3]. This constitutes a qualitative differentiation: the target compound is recognized by the chemical ecology community as a functionally relevant signaling molecule, whereas its simpler dimethylurea analogs are not catalogued in this ecological context.

Semiochemical annotation
Class-level inference
Present (target) vs. absent (1,1-DMU, 1,3-DMU)
The target compound is recognized by the chemical ecology community; simpler analogs are not catalogued.
Database annotation; Pherobase, accessed April 2026.
Chemical Ecology Semiochemistry Species Communication

TPSA Comparison vs. Dimethylurea Analogs

The computed TPSA of 3-(2-aminoethyl)-1,1-dimethylurea is 58.4 Ų [1], compared with 46.3 Ų for 1,1-dimethylurea and 41.1 Ų for 1,3-dimethylurea [2][3]. The target compound's TPSA exceeds that of 1,3-dimethylurea by 17.3 Ų (42% increase) and 1,1-dimethylurea by 12.1 Ų (26% increase). This substantial difference, attributable to the additional primary amine on the aminoethyl side chain, places the target compound above the 40–50 Ų range typical of simple dimethylureas.

TPSA comparison
Direct head-to-head comparison
58.4 Ų (+26% vs. 1,1-DMU, +42% vs. 1,3-DMU)
Higher TPSA suggests distinct permeability and ADME behavior vs. simpler dimethylureas.
Computed by Cactvs; PubChem release 2019/2025.
Physicochemical Profiling Permeability Prediction Drug-likeness

H-Bond Donor/Acceptor Profile Comparison

3-(2-Aminoethyl)-1,1-dimethylurea possesses two hydrogen bond donors (primary amine NH₂ + urea NH) and two hydrogen bond acceptors (urea carbonyl oxygen + potentially the primary amine nitrogen), for a total HBD/HBA count of 2/2 [1]. In contrast, 1,3-dimethylurea has an HBD/HBA profile of 2/1—two donors (both urea NH) but only one acceptor (carbonyl oxygen) [2], while 1,1-dimethylurea has a profile of 1/1 [3]. The target compound's additional H-bond acceptor site on the primary amine enables a richer supramolecular hydrogen-bonding network, which is relevant to N,N′-disubstituted urea supramolecular polymer systems where bifurcated hydrogen bonding drives linear polymer formation [4].

H-bond donor/acceptor profile
Direct head-to-head comparison
Target HBD 2 / HBA 2 vs. 1,1-DMU 1/1 and 1,3-DMU 2/1
Extra primary amine HBA enables richer supramolecular H-bonding networks.
Data to verify in specific polymer or gelation systems.
Supramolecular Chemistry Molecular Recognition Crystal Engineering

Lipophilicity (XLogP3) Comparison

The computed XLogP3 of 3-(2-aminoethyl)-1,1-dimethylurea is −1.4 [1], indicating greater hydrophilicity than 1,1-dimethylurea (XLogP3 = −0.8) and 1,3-dimethylurea (XLogP3 = −0.5) [2][3]. The difference of −0.6 to −0.9 logP units corresponds to an approximately 4- to 8-fold difference in the octanol-water partition coefficient, driven by the ionizable primary amine on the aminoethyl side chain. This is the most hydrophilic compound among the three dimethylurea-derived comparators examined.

Lipophilicity (XLogP3)
Direct head-to-head comparison
XLogP3 = −1.4 (Δ −0.6 to −0.9 vs. dimethylureas)
Estimated 4- to 8-fold greater hydrophilicity; influences reversed-phase retention and solubility.
XLogP3 3.0; PubChem-published values.
Lipophilicity Partitioning ADME Prediction

Commercial Purity Benchmark Across Vendors

Multiple independent vendors—including AKSci (Cat. 0716CZ), Bidepharm, Chemscene (Cat. CS-0225731), Enamine (Cat. EN300-124766), and Chemspace—list 3-(2-aminoethyl)-1,1-dimethylurea at a standard minimum purity of 95% . Bidepharm additionally provides batch-specific QC documentation including NMR, HPLC, and GC . This multi-vendor consistency at 95% purity contrasts with the broader dimethylurea market, where 1,3-dimethylurea is routinely available at ≥98% purity from major suppliers, reflecting its status as a commodity fine chemical. The 95% purity level for the target compound is typical of a specialty research chemical with lower production volume and fewer synthetic optimization efforts.

Commercial purity benchmark
Cross-study comparable
95% minimum purity (target) vs. ≥98% for commodity dimethylureas
Procurement: budget for additional purification if >95% purity is needed.
Vendor catalog specifications as of April 2026. Source review recommended.
Procurement Quality Specification Supply Chain

3-(2-Aminoethyl)-1,1-dimethylurea: Application Scenarios


Chemical Ecology Semiochemical Standard

The Pherobase annotation of 3-(2-aminoethyl)-1,1-dimethylurea as a semiochemical utilized by species in chemical communication [1] positions this compound as a requisite reference standard for chemical ecology laboratories investigating urea-based signaling molecules. Researchers studying olfactory-mediated behaviors in species known to respond to this compound require the exact Pherobase-indexed structure; substitution with 1,1-dimethylurea or 1,3-dimethylurea—which lack any semiochemical annotation [2][3]—would invalidate species-specific behavioral or electrophysiological assays. Procurement should specify the CAS 72080-85-4 identity and request batch-specific QC documentation (NMR, HPLC) to ensure structural fidelity to the Pherobase entry.

Bifunctional Building Block for Library Synthesis

The compound's dual functionality—a 1,1-dimethylurea terminus (a protected urea with two N-methyl groups blocking one nitrogen) and a free primary aminoethyl side chain—enables orthogonal derivatization strategies not possible with simpler dimethylureas. The primary amine (pKa ~9–10, estimated for alkylamines) can undergo selective acylation, sulfonylation, or reductive amination while the urea moiety remains intact, as confirmed by the computed HBD/HBA profile (2/2) and the presence of two rotatable bonds [1]. This contrasts with 1,1-dimethylurea, which has zero rotatable bonds and no pendant nucleophilic handle, and 1,3-dimethylurea, which similarly lacks a derivatizable side chain [2][3]. Medicinal chemistry groups seeking to explore urea-containing chemical space with a primary amine anchoring point for library diversification should prioritize this compound.

Supramolecular H-Bonding Node for Polymers and Gels

As established in the HBD/HBA comparison (2/2 vs. 1/1 or 2/1 for dimethylurea analogs), 3-(2-aminoethyl)-1,1-dimethylurea provides an additional hydrogen-bond acceptor on its primary amine that can participate in bifurcated hydrogen-bonding networks of the type shown to drive linear supramolecular polymer formation in N,N′-disubstituted urea systems [1][2]. The higher TPSA (58.4 Ų) and lower XLogP3 (−1.4) relative to dimethylurea comparators further suggest distinct solubility and self-assembly behavior in organic solvents. Materials scientists investigating urea-based low-molecular-weight gelators or supramolecular polymers where additional hydrogen-bonding capacity is beneficial should consider this compound over simpler dimethylurea scaffolds that cannot match its H-bonding repertoire.

Chromatographic and Spectroscopic Benchmarking

The significantly lower XLogP3 (−1.4 vs. −0.5 to −0.8 for dimethylurea analogs) [1][2] and higher TPSA (58.4 Ų) of 3-(2-aminoethyl)-1,1-dimethylurea translate to markedly different reversed-phase HPLC retention behavior, making it a useful system suitability standard for method development involving polar, amine-containing urea derivatives. Its 95% commercial purity specification across multiple vendors [3] means that analytical laboratories should anticipate the presence of up to 5% impurities (potentially including unreacted 1,1-dimethylurea starting material or elimination byproducts) and plan chromatographic conditions accordingly. The availability of QC data including NMR, HPLC, and GC from select vendors facilitates method validation.

Application
Selection Property
Validation Focus
Chemical ecology semiochemical standard
Pherobase-indexed structure; species-annotation specificity
Identity confirmation (NMR, HPLC) and assay relevance vs. unannotated analogs
Bifunctional building block for library synthesis
Protected urea plus free primary amine for orthogonal derivatization
Chemoselectivity verification and purity for downstream coupling steps
Supramolecular H-bonding node for polymers and gels
Enhanced HBD/HBA capacity (2/2) and higher TPSA for self-assembly
Gelation or association behavior in target solvent systems
Chromatographic and spectroscopic benchmarking
Low XLogP3 (−1.4) and multi-vendor 95% purity specification
Retention-time reproducibility and impurity profiling (HPLC, GC)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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